Ortataxel

Catalog No.
S548182
CAS No.
186348-23-2
M.F
C44H57NO17
M. Wt
871.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortataxel

CAS Number

186348-23-2

Product Name

Ortataxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate

Molecular Formula

C44H57NO17

Molecular Weight

871.9 g/mol

InChI

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1

InChI Key

BWKDAMBGCPRVPI-ZQRPHVBESA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxy-baccatin-1,14-carbonate, 13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxybaccatin-1,14-carbonate, BAY 59-8862, BAY-59-8862, BAY59-8862, IDN 5109, IDN-5109, IND5109, ortataxel, SB-T-101131

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Description

The exact mass of the compound Ortataxel is 871.36265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ortataxel, also known as SB-T-101131, IDN-5109, and BAY 59-8862, is a third-generation taxane being investigated for its potential as an anti-cancer agent []. Taxanes are a class of natural product drugs known for their ability to disrupt cell division by targeting microtubules, essential components of the cell's cytoskeleton [].

Mechanism of Action

Like other taxanes, Ortataxel works by promoting the stabilization of microtubules. Microtubules are constantly undergoing a cycle of assembly and disassembly, which is crucial for various cellular processes like cell division. Ortataxel binds to tubulin, the building block of microtubules, preventing them from disassembling. This disrupts cell division and leads to cell death in cancer cells [].

Research Applications

  • Non-Small Cell Lung Cancer (NSCLC): Early-phase clinical trials (Phase I/II) have investigated the safety and efficacy of Ortataxel in patients with advanced NSCLC, often in combination with other chemotherapy drugs.
  • Other Cancers: Research suggests Ortataxel may have activity against other cancers like breast cancer and ovarian cancer. However, more studies are needed to determine its effectiveness in these settings.
  • Overcoming Drug Resistance: Cancer cells can develop resistance to existing chemotherapy drugs. Ortataxel is being explored for its potential to overcome this resistance, either alone or in combination with other therapies.

Ortataxel is a semisynthetic derivative of taxane, specifically designed to enhance the therapeutic efficacy of traditional taxanes like paclitaxel. Its chemical formula is C44H57NO17C_{44}H_{57}NO_{17} and it is characterized by a complex structure that allows it to bind effectively to tubulin, thereby stabilizing microtubules and inhibiting cancer cell division. This compound has garnered attention for its potential in overcoming drug resistance often seen with conventional treatments like paclitaxel .

Starting from natural taxane precursors. The synthesis typically involves modifications to the taxane core structure, including the introduction of various functional groups to enhance its solubility and efficacy. Specific methods may include:

  • Acylation: Adding acyl groups to modify the pharmacokinetic properties.
  • Reduction: Altering carbonyl groups to hydroxyls to improve biological activity.
  • Esterification: Forming esters to enhance solubility in biological fluids .

These synthetic pathways are crucial for producing Ortataxel in sufficient quantities for research and clinical applications.

The primary mechanism of action for Ortataxel involves the stabilization of tubulin, which is essential for microtubule formation. This stabilization prevents the normal disassembly of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that Ortataxel exhibits potent cytotoxicity against both paclitaxel-sensitive and resistant cancer cell lines, making it a promising candidate for further clinical development .

Ortataxel is primarily investigated for its use in chemotherapy, particularly in treating various cancers such as breast cancer. Its ability to overcome drug resistance makes it particularly valuable in clinical settings where conventional therapies fail. Ongoing research aims to explore its efficacy in combination therapies and its potential use in other malignancies .

Studies have indicated that Ortataxel interacts with various cellular mechanisms beyond tubulin stabilization. It has been shown to affect apoptosis pathways and may interact with ATP-binding cassette transporters, which are often implicated in drug resistance mechanisms. Understanding these interactions is vital for optimizing its use in combination with other therapeutic agents .

Ortataxel shares similarities with other taxane derivatives but possesses unique structural characteristics that enhance its efficacy. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
PaclitaxelNatural TaxaneFirst-generation taxane; widely used but limited by resistance.
DocetaxelSynthetic TaxaneMore potent than paclitaxel but has different side effects.
Difluorovinyl-ortataxelModified OrtataxelExhibits enhanced cytotoxicity against resistant cancer cells.
CabazitaxelSynthetic TaxaneDesigned for patients resistant to docetaxel; different binding properties.

Ortataxel's unique modifications allow it to maintain efficacy against resistant cell lines, distinguishing it from other compounds within the taxane family .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

871.36264935 g/mol

Monoisotopic Mass

871.36264935 g/mol

Heavy Atom Count

62

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8H61Y4E29N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

Ortataxel is a semisynthetic, second-generation taxane derivative with potential antineoplastic activity. Ortataxel binds to and stabilizes tubulin molecules, thereby interfering with the dynamics of microtubule assembly/disassembly. This results in the inhibition of cell division and cellular proliferation. As it represents a poor substrate for P-glycoprotein (P-gp), multi-drug resistance protein (MRP-1) and breast cancer resistance protein (BCRP) mediated efflux, ortataxel modulates multi-drug resistance mechanisms and may be useful for treating multi-drug resistant tumors that express Pgp, MRP-1 and BCRP.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

186348-23-2

Wikipedia

Ortataxel

Dates

Modify: 2024-02-18
1: Xiang F, Yu J, Yin R, Ma Y, Yu L. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site. Z Naturforsch C. 2009 Jul-Aug;64(7-8):551-6. PubMed PMID: 19791508.
2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
3: Geney R, Chen J, Ojima I. Recent advances in the new generation taxane anticancer agents. Med Chem. 2005 Mar;1(2):125-39. Review. PubMed PMID: 16787308.
4: Sano D, Matsuda H, Ishiguro Y, Nishimura G, Kawakami M, Tsukuda M. Antitumor effects of IDN5109 on head and neck squamous cell carcinoma. Oncol Rep. 2006 Feb;15(2):329-34. PubMed PMID: 16391850.
5: Song L, Prey JD, Xue J, Kanter P, Manzotti C, Bombardelli E, Morazzoni P, Pendyala L. Pharmacokinetic measurements of IDN 5390 using electrospray ionization tandem mass spectrometry: structure characterization and quantification in dog plasma. Rapid Commun Mass Spectrom. 2005;19(24):3617-25. PubMed PMID: 16299696.
6: Barboni L, Ballini R, Giarlo G, Appendino G, Fontana G, Bombardelli E. Synthesis and biological evaluation of methoxylated analogs of the newer generation taxoids IDN5109 and IDN5390. Bioorg Med Chem Lett. 2005 Dec 1;15(23):5182-6. Epub 2005 Sep 23. PubMed PMID: 16183281.
7: Lavelle F. American Association for Cancer Research 1999: 10-14 April, Philadelphia, Pennsylvania. Expert Opin Investig Drugs. 1999 Jun;8(6):903-9. PubMed PMID: 15992139.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Oct;26(8):639-63. PubMed PMID: 15605126.
9: Eckstein JW. Drug evaluation: Bay-59-8862. IDrugs. 2004 Jun;7(6):575-81. Review. PubMed PMID: 15197663.
10: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):211-44. PubMed PMID: 15148527.

Explore Compound Types